Oxazol-5-ylmethanol

Description

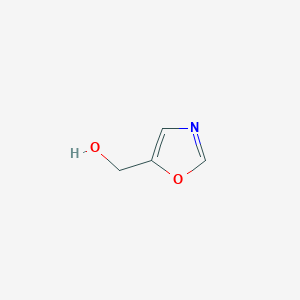

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPXMLXYMBLZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595998 | |

| Record name | (1,3-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127232-41-1 | |

| Record name | (1,3-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Oxazol-5-ylmethanol" chemical properties and structure

An In-Depth Technical Guide to (1,3-Oxazol-5-yl)methanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

(1,3-Oxazol-5-yl)methanol is a heterocyclic organic compound that has emerged as a critical building block in the field of medicinal chemistry and materials science. As a bifunctional molecule, it features a stable, electron-deficient 1,3-oxazole ring coupled with a reactive primary alcohol. This unique combination of properties makes it an exceptionally versatile synthon for the construction of complex molecular architectures. The oxazole motif is a prominent pharmacophore found in numerous natural products and synthetic drug candidates, prized for its metabolic stability and ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[1][2] This guide offers a comprehensive technical overview of (1,3-Oxazol-5-yl)methanol, detailing its chemical and physical properties, proven synthetic methodologies, characteristic reactivity, and its applications as a strategic intermediate in drug development.

Chapter 1: Molecular Structure and Identification

The structural foundation of (1,3-Oxazol-5-yl)methanol consists of a five-membered aromatic heterocycle containing nitrogen and oxygen atoms at the 1- and 3-positions, respectively. A hydroxymethyl group is attached at the C5 position. This arrangement imparts a distinct electronic character to the molecule; the oxazole ring acts as a weak electron-withdrawing group, while the primary alcohol provides a key site for nucleophilic and electrophilic transformations.

| Identifier | Value |

| IUPAC Name | (1,3-oxazol-5-yl)methanol[3] |

| CAS Number | 127232-41-1[3][4][5][6] |

| Molecular Formula | C₄H₅NO₂[3][4][5] |

| Molecular Weight | 99.09 g/mol [3][4][5] |

| PubChem CID | 18758985[3][4] |

| SMILES | C1=C(OC=N1)CO[4] |

| InChIKey | CRPXMLXYMBLZEP-UHFFFAOYSA-N[3][4] |

Chapter 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic profile of (1,3-Oxazol-5-yl)methanol is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

The physical properties of (1,3-Oxazol-5-yl)methanol are summarized below. The data reflects a compound with moderate polarity and a high boiling point, consistent with its ability to engage in intermolecular hydrogen bonding via the hydroxyl group. Notably, a definitive melting point is not consistently reported across major chemical databases.[4][6]

| Property | Value | Source |

| Boiling Point | 212.8 °C (at 760 mmHg) | [4] |

| Density | 1.25 g/cm³ | [4] |

| Flash Point | 82.49 °C | [4] |

| XLogP3 | -0.5 | [3] |

Anticipated Spectroscopic Profile

While specific spectra are best obtained empirically, the structure of (1,3-Oxazol-5-yl)methanol allows for the confident prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The two protons on the aromatic oxazole ring should appear as distinct singlets in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂-) adjacent to the alcohol and the ring would likely appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will present as a broad singlet whose chemical shift is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display four distinct signals. Three signals will correspond to the carbons of the oxazole ring (in the approximate range of δ 120-155 ppm), and one signal for the methylene carbon (-CH₂OH) will be further upfield (typically δ 55-65 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is anticipated in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[7] Aromatic C-H stretching may appear around 3100 cm⁻¹. The spectrum will also feature characteristic absorptions for the oxazole ring, including C=N stretching (around 1650-1660 cm⁻¹) and C=C stretching vibrations.[7]

Chapter 3: Synthesis and Reactivity

(1,3-Oxazol-5-yl)methanol is typically prepared via the reduction of a corresponding C5-functionalized oxazole, most commonly an ester. Its reactivity is dominated by the primary alcohol, which serves as a versatile handle for subsequent chemical modifications.

Synthesis Protocol: Reduction of Ethyl Oxazole-5-carboxylate

A reliable and widely applicable method for synthesizing (1,3-Oxazol-5-yl)methanol is the reduction of ethyl oxazole-5-carboxylate.[8] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity; it readily reduces esters while being inert towards the aromatic oxazole ring under these conditions.

Experimental Protocol:

-

To a stirred solution of ethyl oxazole-5-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester) in a round-bottom flask under an inert argon atmosphere, cool the mixture to 0 °C using an ice bath.

-

Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 16 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous mixture with a suitable organic solvent, such as 5% methanol in dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[8]

Caption: Synthesis of (1,3-Oxazol-5-yl)methanol via ester reduction.

Key Chemical Reactions: Halogenation

The hydroxyl group of (1,3-Oxazol-5-yl)methanol can be readily converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. This transformation is pivotal for integrating the oxazole moiety into larger molecules.

Protocol for Synthesis of 5-(Chloromethyl)oxazole:

-

Dissolve (1,3-Oxazol-5-yl)methanol (1.0 eq) in a 1:1 mixture of dichloromethane and n-hexane under an inert argon atmosphere.[8]

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) to the stirred solution.

-

Allow the reaction to proceed at 0 °C for approximately 3 hours, monitoring by TLC.[8]

-

Upon completion, the reaction mixture can be carefully concentrated to remove excess solvent and reagent, yielding the desired 5-(chloromethyl)oxazole. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.[8]

Caption: Conversion to an electrophile for further synthesis.

Chapter 4: Applications in Medicinal Chemistry

The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds.[2][9] Its value stems from its relative metabolic stability and its role as a bioisostere for ester and amide functionalities. The nitrogen atom can act as a hydrogen bond acceptor, facilitating precise interactions with protein targets.

(1,3-Oxazol-5-yl)methanol is a key intermediate for introducing this valuable scaffold. The primary alcohol allows for its incorporation into lead compounds via:

-

Ether Synthesis: Deprotonation followed by reaction with an alkyl halide.

-

Esterification: Reaction with a carboxylic acid or acyl chloride.

-

Nucleophilic Substitution: Following conversion of the alcohol to a halide or sulfonate ester, it can be displaced by various nucleophiles (e.g., amines, thiols) to build more complex structures.

Research into related oxazolone structures has shown potent antitumor activity, highlighting the therapeutic potential of this chemical class.[10] For instance, novel oxazol-5-one derivatives have been developed as inhibitors of Peroxiredoxin 1, a key enzyme in cellular redox homeostasis, demonstrating efficacy in hepatocellular carcinoma models.[10]

Chapter 5: Safety and Handling

(1,3-Oxazol-5-yl)methanol requires careful handling due to its potential health hazards. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Classification:

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Avoid inhalation of dust, fumes, or vapors.[12]

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[13]

-

-

Storage:

Conclusion

(1,3-Oxazol-5-yl)methanol is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its straightforward synthesis and the versatile reactivity of its primary alcohol group make it an indispensable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will remain paramount in the efficient design and synthesis of next-generation drug candidates.

References

- American Elements. (n.d.). Oxazol-5-ylmethanol.

-

National Center for Biotechnology Information. (n.d.). 1,3-Oxazol-5-ylmethanol. PubChem Compound Database. Retrieved from [Link].

- BLD Pharm. (n.d.). 127232-41-1|Oxazol-5-ylmethanol.

- Sunway Pharm Ltd. (n.d.). oxazol-5-ylmethanol - CAS:127232-41-1.

- Ambeed. (n.d.). 127232-41-1 | Oxazol-5-ylmethanol.

- Porphyrin-Systems. (n.d.). Oxazol-5-ylmethanol.

- Parchem. (n.d.). 1,2,4-Oxadiazol-5-ylmethanol (Cas 6950-32-9).

-

National Center for Biotechnology Information. (n.d.). [5-(1,3-Oxazol-5-yl)-3-pyridinyl]methanol. PubChem Compound Database. Retrieved from [Link].

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

-

National Center for Biotechnology Information. (n.d.). (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-. PubChem Compound Database. Retrieved from [Link].

- ChemSynthesis. (n.d.). oxazol-2-yl-oxazol-5-yl-methanol.

- Capot Chemical. (2025). MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol.

- Pinho e Melo, T. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.

- CymitQuimica. (2024). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. PubChem Compound Database. Retrieved from [Link].

- The Royal Society of Chemistry. (2016). SUPPORTING INFORMATION.

- Bala, S., Saini, M., Kamboj, S., Uppal, G., & Kumar, A. (2011). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Asian Journal of Research in Chemistry, 4(5), 685-694.

- ResearchGate. (n.d.). Synthetic protocol of oxazol-5(4H)-one (Erlenmeyer azlactone synthesis) (C).

- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from Indian Journal of Pharmaceutical Sciences.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486.

- PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. European Journal of Medicinal Chemistry, 255, 115389.

- DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(8), 2446-2453.

- BenchChem. (n.d.). IR and NMR spectroscopic analysis of 5(4H)-oxazolones.

- Chemsigma. (n.d.). BENZO[D]OXAZOL-5-YLMETHANOL [1488698-24-3].

Sources

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 127232-41-1|Oxazol-5-ylmethanol|BLD Pharm [bldpharm.com]

- 6. oxazol-5-ylmethanol - CAS:127232-41-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 127232-41-1 | Oxazol-5-ylmethanol | Alcohols | Ambeed.com [ambeed.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Oxazol-5-ylmethanol – porphyrin-systems [porphyrin-systems.com]

- 13. capotchem.com [capotchem.com]

An In-Depth Technical Guide to (1,3-Oxazol-5-yl)methanol: A Key Building Block in Modern Drug Discovery

Executive Summary

(1,3-Oxazol-5-yl)methanol is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole ring is a "privileged scaffold," a structural motif frequently found in biologically active compounds, including numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical overview of (1,3-Oxazol-5-yl)methanol, covering its precise chemical identity, physicochemical properties, synthesis, and strategic application in drug development. We will explore the causality behind synthetic choices, present a robust experimental protocol for its preparation via the Van Leusen oxazole synthesis, and illustrate its potential for creating diverse compound libraries through chemical derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research programs.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. (1,3-Oxazol-5-yl)methanol is a simple yet versatile molecule featuring a 5-membered aromatic oxazole ring substituted with a hydroxymethyl group at the C5 position.

-

IUPAC Name : (1,3-Oxazol-5-yl)methanol[4]

-

CAS Number : 127232-41-1[4]

-

Synonyms : Oxazole-5-methanol, 5-(Hydroxymethyl)-1,3-oxazole

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound, which are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₄H₅NO₂ | PubChem[4] |

| Molecular Weight | 99.09 g/mol | PubChem[4] |

| Appearance | White to off-white solid (typical) | N/A |

| Boiling Point | 212.8 °C at 760 mmHg (Predicted) | American Elements[5] |

| Density | 1.25 g/cm³ (Predicted) | American Elements[5] |

| Flash Point | 82.5 °C (Predicted) | American Elements[5] |

| SMILES | C1=C(OC=N1)CO | PubChem[4] |

| InChIKey | CRPXMLXYMBLZEP-UHFFFAOYSA-N | PubChem[4] |

Significance in Medicinal Chemistry

The oxazole nucleus is a cornerstone of modern medicinal chemistry. Its five-membered aromatic structure, containing both a nitrogen and an oxygen atom, allows it to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions.[3][5][6] This structural feature contributes to favorable pharmacokinetic properties and metabolic stability.

The value of (1,3-Oxazol-5-yl)methanol lies in its dual functionality:

-

The Privileged Oxazole Core : Provides a stable, aromatic scaffold known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][7]

-

The Reactive Hydroxymethyl Handle : The -CH₂OH group at the C5 position serves as a critical attachment point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This combination makes (1,3-Oxazol-5-yl)methanol a highly sought-after starting material for building diverse libraries of drug candidates.

Synthesis of (1,3-Oxazol-5-yl)methanol

Strategic Approach: The Van Leusen Oxazole Synthesis

For the construction of 5-substituted oxazoles, the Van Leusen oxazole synthesis is a robust and widely adopted method.[8][9] This reaction is prized for its reliability, mild conditions, and the commercial availability of its key reagent, p-Tolylsulfonylmethyl isocyanide (TosMIC).

Causality of Method Selection : The Van Leusen reaction is chosen for its directness. It facilitates a [3+2] cycloaddition between an aldehyde and TosMIC to form the oxazole ring in a single, often high-yielding, step.[5][10] The mechanism is driven by the unique properties of the TosMIC reagent, which contains an acidic methylene group, an isocyanide for cyclization, and a tosyl group that functions as an excellent leaving group to drive the final aromatization step.[8][11]

To synthesize (1,3-Oxazol-5-yl)methanol, the required aldehyde precursor is glycolaldehyde (HOCH₂CHO) or a protected equivalent. Using a protected form, such as 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (derived from glyceraldehyde), is often preferable to avoid self-condensation of the unprotected glycolaldehyde.

Synthesis Mechanism Workflow

The following diagram illustrates the key steps in the Van Leusen synthesis to yield a 5-substituted oxazole.

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of (1,3-Oxazol-5-yl)methanol

This protocol is a representative procedure based on the general principles of the Van Leusen reaction. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

p-Tolylsulfonylmethyl isocyanide (TosMIC) (1.0 eq)

-

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (protected glycolaldehyde) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (e.g., 3M HCl)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous methanol.

-

Addition of Reagents : Add potassium carbonate (2.0 eq) to the methanol and stir to create a suspension. Add TosMIC (1.0 eq) and 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1.1 eq).

-

Reaction : Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup (Part 1 - Isolation of Protected Product) :

-

Cool the reaction mixture to room temperature.

-

Remove methanol under reduced pressure.

-

Partition the residue between water and dichloromethane (DCM).

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected intermediate: (2,2-dimethyl-1,3-dioxolan-4-yl)oxazole.

-

-

Deprotection :

-

Dissolve the purified intermediate in a suitable solvent like tetrahydrofuran (THF) or acetone.

-

Add aqueous hydrochloric acid (e.g., 3M HCl) and stir at room temperature until TLC indicates complete conversion.

-

-

Workup (Part 2 - Isolation of Final Product) :

-

Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1,3-Oxazol-5-yl)methanol.

-

Spectroscopic Characterization

Validation of the final product structure is non-negotiable. The identity and purity of (1,3-Oxazol-5-yl)methanol should be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton NMR) : Expected signals would include:

-

A singlet for the proton at the C2 position of the oxazole ring (highly deshielded).

-

A singlet for the proton at the C4 position.

-

A singlet or doublet for the methylene protons (-CH₂-).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR) : Key signals would correspond to:

-

Two distinct carbons for the C2 and C4 positions of the oxazole ring.

-

A signal for the quaternary C5 carbon.

-

A signal for the methylene carbon (-CH₂OH).

-

-

FT-IR (Infrared Spectroscopy) : A characteristic broad absorption band for the O-H stretch of the alcohol group (approx. 3300 cm⁻¹), along with C-H and C=N/C=C stretching frequencies for the aromatic ring.

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass of the compound (C₄H₅NO₂).

Application in Drug Discovery: Derivatization Workflow

The primary value of (1,3-Oxazol-5-yl)methanol in a drug discovery campaign is its utility as a scaffold for building chemical libraries. The hydroxyl group is a versatile functional handle for a range of subsequent reactions.

Caption: Derivatization pathways for (1,3-Oxazol-5-yl)methanol.

This workflow demonstrates how a single, well-characterized starting material can be rapidly elaborated into four or more distinct classes of compounds. Each of these libraries can then be screened for biological activity, enabling an efficient exploration of the chemical space around the privileged oxazole core.

Safety and Handling

(1,3-Oxazol-5-yl)methanol should be handled with care, following standard laboratory safety procedures.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage : Store in a cool, dry, well-ventilated area, sealed in a tightly closed container.

Conclusion

(1,3-Oxazol-5-yl)methanol is more than just a chemical reagent; it is a strategic entry point into the synthesis of novel therapeutics. Its chemical identity is well-defined, and its synthesis is achievable through reliable and scalable methods like the Van Leusen reaction. The true power of this molecule is realized in its application as a foundational building block, where the combination of a biologically relevant oxazole core and a versatile hydroxymethyl handle provides medicinal chemists with a powerful tool for lead discovery and optimization. Understanding the synthesis, properties, and derivatization potential of this compound is essential for any research program focused on developing next-generation heterocyclic drugs.

References

-

Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

-

PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. Oxazol-5-ylmethanol. Available at: [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

-

Wikipedia. Van Leusen reaction. Available at: [Link]

-

Organic Chemistry Portal. Van Leusen Reaction. Available at: [Link]

-

ResearchGate. (2018). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Available at: [Link]

-

ResearchGate. (2020). Recent advance in oxazole-based medicinal chemistry. Available at: [Link]

-

PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. National Center for Biotechnology Information. Available at: [Link]

-

Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available at: [Link]

-

ResearchGate. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. (2023). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. Available at: [Link]

-

PubChem. (1,3-Oxazol-5-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

-

PubMed Central. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available at: [Link]

-

ResearchGate. (2014). 1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. Available at: [Link]

-

ResearchGate. (2015). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Springer. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

IOS Press. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Van Leusen Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of Oxazol-5-ylmethanol from Simple Precursors

Foreword: The Strategic Importance of the Oxazole Moiety

The oxazole ring system is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[2] Among the diverse family of oxazole-containing compounds, oxazol-5-ylmethanol stands out as a versatile building block, particularly in the construction of more complex molecules through solid-phase synthesis and combinatorial chemistry.[3][4][5] This guide provides an in-depth exploration of the primary synthetic routes to oxazol-5-ylmethanol from simple, readily available precursors, with a focus on the underlying reaction mechanisms and practical experimental protocols.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of oxazol-5-ylmethanol can be broadly approached via two primary strategies:

-

Construction of the Oxazole Ring with a Pre-installed or Masked Hydroxymethyl Group: This approach often utilizes the powerful Van Leusen oxazole synthesis, a reliable method for forming 5-substituted oxazoles.[1][2][6]

-

Functional Group Interconversion on a Pre-formed Oxazole Ring: This strategy typically involves the reduction of an oxazole-5-carboxylic acid ester to the desired primary alcohol.[7]

This guide will delve into the intricacies of both methodologies, providing the necessary details for their successful implementation in a research and development setting.

Part 1: The Van Leusen Oxazole Synthesis: A Cornerstone Approach

The Van Leusen reaction is a highly efficient method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][8][9] This reaction is prized for its operational simplicity and broad substrate scope.[2]

The Underlying Mechanism: A Step-by-Step Elucidation

The reaction proceeds through a [3+2] cycloaddition pathway.[2] The key steps are as follows:

-

Deprotonation of TosMIC: In the presence of a base, the acidic methylene protons of TosMIC are abstracted to form a nucleophilic carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Cyclization: The newly formed alkoxide attacks the isocyanide carbon in an intramolecular fashion, leading to the formation of a five-membered oxazoline intermediate.

-

Elimination: A base-promoted elimination of the tosyl group results in the formation of the aromatic oxazole ring.[6]

Experimental Protocol: Synthesis of a 5-Aryl-oxazole (A Precursor Model)

While the direct synthesis of oxazol-5-ylmethanol using a protected hydroxyacetaldehyde can be envisioned, a more common approach involves the synthesis of a related 5-substituted oxazole. The following protocol, adapted from literature procedures for the synthesis of 5-aryl-oxazoles, illustrates the general methodology.[2]

Materials:

-

Aryl aldehyde (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the aryl aldehyde in anhydrous methanol, add TosMIC and potassium carbonate.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-oxazole.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a commonly used base that is effective for the deprotonation of TosMIC without promoting significant side reactions.[2]

-

Solvent: Methanol is a suitable solvent for this reaction, and it can also act as a proton source during the workup.

-

Workup: The aqueous workup is designed to remove the inorganic salts and any remaining water-soluble impurities.

Part 2: Reduction of Oxazole-5-Carboxylates: A Functional Group Interconversion Strategy

An alternative and highly effective route to oxazol-5-ylmethanol involves the reduction of a pre-formed oxazole-5-carboxylate ester. This two-step approach first requires the synthesis of the ester, followed by its reduction.

Step 1: Synthesis of Ethyl Oxazole-5-carboxylate

The synthesis of the precursor, ethyl oxazole-5-carboxylate, can be achieved through various methods for constructing the oxazole ring, often starting from derivatives of aminomalonate.

Step 2: Reduction to Oxazol-5-ylmethanol

The reduction of the ester to the primary alcohol is a standard organic transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[7]

Experimental Protocol: Reduction of Ethyl Oxazole-5-carboxylate

The following protocol is based on a reported procedure for the synthesis of oxazol-5-ylmethanol.[7]

Materials:

-

Ethyl oxazole-5-carboxylate (1.0 equiv)

-

Sodium borohydride (2.0 equiv)

-

Ethanol (EtOH)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

5% Methanol in Dichloromethane (MeOH/CH₂Cl₂)

Procedure:

-

Dissolve ethyl oxazole-5-carboxylate in ethanol in a round-bottom flask under an argon atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with 5% methanol in dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxazol-5-ylmethanol.

Trustworthiness and Self-Validation:

-

The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting ester and the appearance of the more polar alcohol product.

-

The use of a mild reducing agent like sodium borohydride ensures the stability of the oxazole ring, which can be sensitive to harsher reducing conditions.

Quantitative Data Summary

| Synthetic Route | Key Reagents | Solvent | Temperature | Reported Yield | Reference |

| Van Leusen Synthesis | Aldehyde, TosMIC, K₂CO₃ | Methanol | Reflux | Good to High | [2] |

| Ester Reduction | Ethyl oxazole-5-carboxylate, NaBH₄ | Ethanol | 0 °C to RT | Not specified, but implied to be effective | [7] |

Alternative Approaches and Future Perspectives

The use of bio-renewable feedstocks is a growing area of interest in chemical synthesis. 5-Hydroxymethylfurfural (5-HMF), a platform chemical derived from biomass, can be converted into an oxazole derivative via the Van Leusen reaction, offering a sustainable route to related structures.[10][11]

Conclusion: A Versatile Building Block within Reach

The synthesis of oxazol-5-ylmethanol is readily achievable through well-established and reliable synthetic methodologies. The Van Leusen oxazole synthesis provides a direct route to the oxazole core, while the reduction of oxazole-5-carboxylates offers a straightforward functional group interconversion. The choice of synthetic strategy will depend on the availability of starting materials and the desired scale of the synthesis. Both routes provide robust and reproducible methods for accessing this valuable building block for further elaboration in drug discovery and development programs.

References

-

Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. ACS Combinatorial Science, 2(5), 475–490. [Link]

- 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles - ACS Publications. (n.d.).

-

Van Leusen Reaction | NROChemistry. (n.d.). Retrieved from [Link]

-

Van Leusen Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Van Leusen reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed. (2020). Molecules, 25(7), 1594. [Link]

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles - PubMed. (2000). Journal of Combinatorial Chemistry, 2(5), 475-90. [Link]

-

The Use of 5-Hydroxymethylfurfural towards Fine Chemicals: Synthesis and Direct Arylation of 5-HMF-Based Oxazoles - Thieme E-Books & E-Journals. (n.d.). Retrieved from [Link]

-

The Use of 5-Hydroxymethylfurfural towards Fine Chemicals: Synthesis and Direct Arylation of 5-HMF-Based Oxazoles | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (2024). Biological and Molecular Chemistry, 1(2), 118-126. [Link]

-

Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry, 1, 118-126. [Link]

-

oxazol-2-yl-oxazol-5-yl-methanol - C7H6N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved from [Link]

-

One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents - PubMed. (2009). Tetrahedron, 65(44), 9091-9096. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020). Molecules, 25(7), 1594. [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review - Biointerface Research in Applied Chemistry. (2021). Biointerface Research in Applied Chemistry, 12(4), 4883-4903. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.). Retrieved from [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar. (2020). ACS Omega. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. (2023). Indian Journal of Pharmaceutical Sciences, 276. [Link]

-

new chemistry of oxazoles. (n.d.). Retrieved from [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. 127232-41-1 | Oxazol-5-ylmethanol | Alcohols | Ambeed.com [ambeed.com]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. The Use of 5-Hydroxymethylfurfural towards Fine Chemicals: Synthesis and Direct Arylation of 5-HMF-Based Oxazoles | Semantic Scholar [semanticscholar.org]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of (Oxazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of (Oxazol-5-yl)methanol, a pivotal heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this molecule is not clearly documented, its history is intrinsically linked to the broader development of oxazole synthesis methodologies. This guide will delve into the key synthetic strategies that enable the construction of this versatile scaffold, with a particular focus on the causality behind experimental choices. We will explore its critical role as a molecular linchpin in the synthesis of complex drug candidates and provide detailed, field-proven protocols for its preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Silent Rise of a Key Building Block

The history of (Oxazol-5-yl)methanol is not one of a sudden, groundbreaking discovery, but rather a story of gradual emergence, its importance growing in lockstep with the increasing sophistication of synthetic and medicinal chemistry. The oxazole ring itself, a five-membered heterocycle containing nitrogen and oxygen, has been a subject of chemical investigation since the late 19th century. Early methods, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, laid the groundwork for accessing this important heterocyclic core.[1][2]

However, the specific functionalized derivative, (Oxazol-5-yl)methanol, gained prominence as chemists sought versatile and readily modifiable building blocks for the construction of complex molecular architectures, particularly in the realm of drug discovery. Its bifunctional nature—a stable aromatic oxazole core coupled with a reactive primary alcohol—makes it an ideal starting point for introducing diverse functionalities. A pivotal moment in recognizing its utility can be seen in the work of Grabowska et al. (2000), who demonstrated the use of 5-(hydroxymethyl)oxazoles as versatile scaffolds for combinatorial solid-phase synthesis, enabling the rapid generation of libraries of diverse 5-substituted oxazoles.[3][4] This work underscored the strategic importance of (Oxazol-5-yl)methanol as a gateway to a vast chemical space.

Foundational Synthetic Strategies: Building the Oxazole Core

The synthesis of (Oxazol-5-yl)methanol relies on the fundamental principles of oxazole ring formation. Several classical and modern methods can be adapted to produce this specific target. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups.

The Van Leusen Oxazole Synthesis: A Cornerstone Approach

The Van Leusen reaction, first reported in 1972, is a powerful and widely employed method for the synthesis of 5-substituted oxazoles.[5] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The versatility and reliability of this method have made it a go-to strategy for accessing a wide array of 5-substituted oxazoles, including precursors to (Oxazol-5-yl)methanol.

Diagram 1: The Van Leusen Oxazole Synthesis

A logical workflow illustrating the key steps in the Van Leusen reaction for the formation of a 5-substituted oxazole.

Synthesis from Carboxylic Acid Derivatives

Another common and adaptable strategy involves the construction of the oxazole ring from carboxylic acid derivatives. This can be achieved through various condensation and cyclization reactions. A particularly efficient modern approach involves the direct conversion of carboxylic acids to oxazoles.[6] For the synthesis of (Oxazol-5-yl)methanol, a protected form of a hydroxy-acid or a precursor that can be readily reduced is typically employed.

Experimental Protocol: Synthesis of (Oxazol-5-yl)methanol

The following protocol is a representative procedure for the synthesis of (Oxazol-5-yl)methanol, adapted from established methodologies for the preparation of 5-substituted oxazoles and the subsequent reduction of an ester functionality.

Step 1: Synthesis of Ethyl 2-(benzyloxy)acetate

This initial step prepares a key building block where the hydroxyl group is protected as a benzyl ether.

Materials:

-

2-Hydroxyacetic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (2.0 eq)

-

Acetone

-

Ethanol

Procedure:

-

To a solution of 2-hydroxyacetic acid in a mixture of acetone and water, add potassium carbonate.

-

Add benzyl bromide dropwise at room temperature and stir the mixture overnight.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2-(benzyloxy)acetate.

Step 2: Synthesis of Ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate

This step utilizes an adaptation of the Van Leusen reaction to form the oxazole ring.

Materials:

-

Ethyl 2-(benzyloxy)acetate (1.0 eq)

-

Ethyl 2-isocyanoacetate (1.2 eq)

-

Potassium carbonate (1.5 eq)

-

Methanol

Procedure:

-

To a solution of ethyl 2-(benzyloxy)acetate and ethyl 2-isocyanoacetate in methanol, add potassium carbonate portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate.

Step 3: Reduction and Deprotection to (Oxazol-5-yl)methanol

The final step involves the reduction of the ester and removal of the benzyl protecting group.

Materials:

-

Ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 eq)

-

Palladium on carbon (10 mol%)

-

Hydrogen gas

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

Procedure:

-

To a cooled (0 °C) suspension of LiAlH₄ in anhydrous THF, add a solution of ethyl 5-((benzyloxy)methyl)oxazole-4-carboxylate in THF dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and concentrate the filtrate.

-

Dissolve the crude product in methanol and add palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere overnight.

-

Filter the catalyst through celite and concentrate the filtrate to yield (Oxazol-5-yl)methanol.

Diagram 2: Synthetic Pathway to (Oxazol-5-yl)methanol

A flowchart detailing the multi-step synthesis of (Oxazol-5-yl)methanol.

Physicochemical Properties and Characterization

A thorough characterization of (Oxazol-5-yl)methanol is crucial for its use in subsequent synthetic steps. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 g/mol |

| Appearance | White to off-white solid or colorless oil |

| CAS Number | 127232-41-1 |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in methanol, ethanol, chloroform |

Table 1: Physicochemical Properties of (Oxazol-5-yl)methanol

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for the oxazole ring protons and the hydroxymethyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretch of the alcohol and C=N and C-O stretches of the oxazole ring.

Applications in Drug Discovery and Development

The true significance of (Oxazol-5-yl)methanol lies in its application as a versatile building block in the synthesis of pharmaceutically active compounds. The oxazole moiety is a common feature in many bioactive natural products and synthetic drugs, contributing to their pharmacological profiles through various interactions with biological targets.

The hydroxymethyl group at the 5-position serves as a convenient handle for further chemical elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile.

A notable example of its utility is in the synthesis of inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide biosynthesis and a target for immunosuppressive and antiviral drugs.[7] The (oxazol-5-yl)methanol core provides a stable and synthetically tractable platform for the construction of these complex inhibitors.

Diagram 3: Role of (Oxazol-5-yl)methanol in Drug Discovery

A diagram illustrating the central role of (Oxazol-5-yl)methanol as a scaffold for generating diverse molecular libraries.

Conclusion

(Oxazol-5-yl)methanol stands as a testament to the enabling power of synthetic chemistry. While its discovery may not be a singular event, its history is a narrative of the relentless pursuit of versatile and efficient tools for molecular construction. From its conceptual roots in classical oxazole syntheses to its modern applications as a linchpin in combinatorial and medicinal chemistry, this seemingly simple molecule has proven to be an invaluable asset. The synthetic strategies and protocols outlined in this guide provide a practical framework for its preparation, empowering researchers to leverage its unique properties in the design and synthesis of the next generation of therapeutic agents.

References

- WIPO (2000). Method for preparing 5-substituted oxazoles. WO2000073288A1.

-

Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. Journal of Combinatorial Chemistry, 2(5), 475–490. [Link]

-

Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of Combinatorial Chemistry, 2(5), 475-90. [Link]

- Google Patents. (2015). Method for producing oxazole compound. US9181205B2.

-

The Use of 5-Hydroxymethylfurfural towards Fine Chemicals: Synthesis and Direct Arylation of 5-HMF-Based Oxazoles. (2020). Semantic Scholar. [Link]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

- Google Patents. (2017).

-

Wikipedia. Fischer oxazole synthesis. [Link]

- Google Patents. (2000).

-

Wang, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Reddy, R. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

Sources

- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]

A Technical Guide to Oxazol-5-ylmethanol: A Versatile Heterocyclic Building Block for Modern Synthesis

Abstract: The oxazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions.[1][2][3] This guide provides an in-depth examination of oxazol-5-ylmethanol, a bifunctional building block that combines the rich chemistry of the oxazole ring with the versatile reactivity of a primary alcohol. We will explore its synthesis, key chemical transformations, and strategic applications, offering researchers, chemists, and drug development professionals a comprehensive resource. This document is designed to bridge foundational principles with practical, field-proven insights, explaining not just the protocols but the underlying chemical logic that drives experimental choices.

The Strategic Value of the Oxazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceuticals and functional materials.[4][5] Among them, the five-membered oxazole ring, containing nitrogen and oxygen atoms in a 1,3-relationship, presents a unique scaffold. Its aromatic system is electron-deficient, which influences its reactivity and imparts a degree of metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor, while the overall planar structure allows it to serve as a bioisosteric replacement for other groups, such as phenyl or ester moieties, often improving physicochemical properties like solubility.[2][3]

Oxazol-5-ylmethanol (CAS: 127232-41-1) is a particularly valuable derivative.[6] It offers two distinct points for chemical modification:

-

The Hydroxymethyl Group (-CH₂OH): A nucleophilic handle that can be readily converted into a vast array of functional groups (aldehydes, carboxylic acids, ethers, esters, halides), making it an ideal linker for connecting to other molecular fragments.

-

The Oxazole Ring: The C2 and C4 positions are susceptible to functionalization, allowing for the introduction of additional substituents to modulate steric and electronic properties.

This dual reactivity makes oxazol-5-ylmethanol a powerful tool for systematically exploring chemical space in lead optimization campaigns and for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 127232-41-1 | [6][7] |

| Molecular Formula | C₄H₅NO₂ | [7][8] |

| Molecular Weight | 99.09 g/mol | [8][9] |

| Boiling Point | 212.8 °C at 760 mmHg | [8] |

| Density | 1.25 g/cm³ | [8] |

| SMILES | C1=C(OC=N1)CO | [8] |

| InChI Key | CRPXMLXYMBLZEP-UHFFFAOYSA-N | [9] |

Spectroscopic Signatures:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the methylene protons of the -CH₂OH group (around 4.5-4.8 ppm), the hydroxyl proton (a broad singlet), and the two aromatic protons on the oxazole ring at the C2 and C4 positions (typically between 7.0 and 8.5 ppm).

-

¹³C NMR: Key signals would include the methylene carbon (~55-65 ppm) and the carbons of the oxazole ring, with the C=N carbon appearing further downfield.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the alcohol (around 3300 cm⁻¹), C-O stretching, and C=N stretching (around 1500-1600 cm⁻¹).[10]

Synthesis of the Oxazol-5-ylmethanol Core

The construction of 5-substituted oxazoles is efficiently achieved through several named reactions. Among the most robust and widely used is the van Leusen Oxazole Synthesis , a powerful [3+2] cycloaddition strategy.[1] This method is favored for its operational simplicity and tolerance of various functional groups.

The core principle involves the reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC). TosMIC is a critical reagent that serves as a three-atom synthon, providing the C2, N3, and C4 atoms of the final oxazole ring. The reaction proceeds through an intermediate oxazoline, which then eliminates the tosyl group to form the aromatic oxazole.[1]

To synthesize oxazol-5-ylmethanol, a protected form of hydroxyacetaldehyde, such as 2,2-dimethoxyethanal, is often used as the aldehyde component. The protecting group prevents unwanted side reactions involving the hydroxyl group and is removed in a subsequent step.

Caption: Van Leusen synthesis pathway for oxazol-5-ylmethanol.

Experimental Protocol: Van Leusen Synthesis

This protocol is a representative, self-validating procedure. Proper reaction monitoring (e.g., by TLC or LC-MS) is crucial to validate completion at each step.

-

Objective: To synthesize 5-(dimethoxymethyl)oxazole as a protected precursor.

-

Step 1: Reaction Setup

-

To a stirred solution of 2,2-dimethoxyethanal (1.0 eq) in dry methanol, add Tosylmethyl isocyanide (TosMIC) (1.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The base deprotonates the active methylene group of TosMIC, initiating the nucleophilic attack on the aldehyde. A slow, cooled addition prevents runaway reactions and side product formation.

-

-

Step 2: Reaction and Monitoring

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Step 3: Workup and Isolation

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-(dimethoxymethyl)oxazole. Purification can be achieved via column chromatography if necessary.

-

-

Step 4: Deprotection

-

Dissolve the crude protected oxazole in a mixture of acetone and 1M aqueous HCl.

-

Stir at room temperature for 2-4 hours, monitoring by TLC. Causality: The acidic conditions hydrolyze the acetal protecting group to reveal the aldehyde, which exists in equilibrium with its hydrate form but is readily converted to the final alcohol in the next step.

-

-

Step 5: Reduction to Alcohol

-

Cool the acidic solution to 0 °C and carefully add sodium borohydride (NaBH₄) (1.2 eq) in small portions. Causality: NaBH₄ is a mild reducing agent suitable for converting the intermediate aldehyde to the primary alcohol without affecting the oxazole ring.

-

After the addition is complete, stir for an additional 1 hour.

-

Quench the reaction by slowly adding acetone, then neutralize with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to afford oxazol-5-ylmethanol.

-

Chemical Reactivity and Strategic Functionalization

The utility of oxazol-5-ylmethanol stems from its predictable and selective reactivity at two distinct sites.

Transformations of the Hydroxymethyl Group

The primary alcohol is a versatile handle for extension and linkage. The choice of reagent is critical to achieve the desired outcome without compromising the integrity of the oxazole ring.

Caption: Key transformations of the hydroxymethyl group on the oxazole core.

-

Oxidation:

-

To Aldehyde: Mild conditions using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are essential to stop the oxidation at the aldehyde stage. This intermediate is highly valuable for reductive amination, Wittig reactions, and other carbonyl chemistry.

-

To Carboxylic Acid: Stronger oxidizing agents such as Jones reagent or Pyridinium dichromate (PDC) will fully oxidize the alcohol to the corresponding carboxylic acid. This acid can then be converted to amides, esters, or used in coupling reactions.

-

-

Esterification & Etherification:

-

Standard Fischer esterification (with a carboxylic acid and acid catalyst) or reaction with an acyl chloride in the presence of a base (like pyridine) yields esters.

-

Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (R-X), provides access to a wide range of ethers.

-

-

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. These halo-derivatives are excellent electrophiles for substitution reactions.

Functionalization of the Oxazole Ring

The oxazole ring itself can be modified, although it is less reactive than more electron-rich heterocycles. The C2 position is the most common site for functionalization.

Caption: C2-Functionalization pathway via directed ortho-metalation.

-

C-H Functionalization: The proton at the C2 position is the most acidic on the ring. Under strongly basic conditions (e.g., with n-butyllithium at low temperatures), this position can be deprotonated to form a 2-lithiooxazole species. This potent nucleophile can then react with a variety of electrophiles (alkyl halides, carbon dioxide, aldehydes) to install a substituent at C2. It is critical to protect the hydroxymethyl group (e.g., as a silyl ether) before attempting this chemistry to prevent the base from simply deprotonating the alcohol.[11]

Applications in Drug Discovery

The oxazol-5-ylmethanol motif is found in numerous patented chemical entities, where it serves several strategic roles.[9][12][13]

-

As a Constrained Linker: The rigid, planar oxazole ring connected to the flexible -CH₂- group provides a well-defined spatial orientation for substituents, which is critical for optimizing binding interactions with biological targets like enzymes and receptors.

-

As a Bioisostere: The oxazole ring can mimic the steric and electronic properties of other groups, such as a phenyl ring or an ester, while offering improved metabolic stability or different solubility profiles. For example, replacing an easily hydrolyzed ester linkage with an oxazole can significantly prolong the half-life of a drug candidate.

-

As a Handle for Prodrugs: The primary alcohol can be esterified with a promoiety that is cleaved in vivo to release the active parent drug. This is a common strategy to improve oral bioavailability or modify pharmacokinetic profiles.

Stability, Storage, and Handling

While generally stable, oxazoles and their derivatives require proper handling to ensure their integrity.

-

Storage: Oxazol-5-ylmethanol should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.[14][15] For long-term storage, refrigeration or freezing is recommended.[16]

-

Stability: The oxazole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[15][17] Most synthetic manipulations are performed under neutral or mildly acidic/basic conditions to avoid this degradation pathway. The compound is generally stable under standard purification techniques like silica gel chromatography.

-

Safety: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). The compound may cause skin and eye irritation.[8][9]

Conclusion

Oxazol-5-ylmethanol is more than just another heterocyclic compound; it is a highly strategic building block that offers a powerful combination of stability, predictable reactivity, and synthetic versatility. Its bifunctional nature allows for the independent and controlled modification of both the core heterocycle and a flexible linker element. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold opens the door to novel molecular designs with finely tuned properties, accelerating the development of next-generation therapeutics and functional materials.

References

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

-

Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Kumar, R., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Saini, M. S., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2673(1). [Link]

-

Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

-

American Elements. (n.d.). Oxazol-5-ylmethanol. American Elements. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Oxazol-5-ylmethanol. PubChem. [Link]

-

Logvyn, Y., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

-

Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-167. [Link]

-

Porphyrin-Systems. (n.d.). Oxazol-5-ylmethanol. Porphyrin-Systems. [Link]

-

Khan, I., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmaceutical formulations and uses thereof - Patent US-12357577-B1. PubChem. [Link]

- Google Patents. (n.d.). Solid, orally administrable pharmaceutical composition.

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmpr.in [ijmpr.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. oxazol-5-ylmethanol - CAS:127232-41-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. scbt.com [scbt.com]

- 8. americanelements.com [americanelements.com]

- 9. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Pharmaceutical formulations and uses thereof - Patent US-12357577-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents [patents.google.com]

- 14. Oxazol-5-ylmethanol – porphyrin-systems [porphyrin-systems.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bldpharm.com [bldpharm.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Physicochemical Properties of Oxazol-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Oxazol-5-ylmethanol (CAS No: 127232-41-1), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the synthesis, reactivity, and practical handling of this compound, grounded in established chemical principles.

Molecular Structure and Identification

Oxazol-5-ylmethanol, with the molecular formula C₄H₅NO₂, is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms, with a hydroxymethyl substituent at the 5-position.[1][2] This seemingly simple structure provides a unique combination of chemical features: a nucleophilic alcohol, an aromatic ring system susceptible to electrophilic and nucleophilic attack, and the potential for the heteroatoms to engage in hydrogen bonding and metal coordination.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (1,3-Oxazol-5-yl)methanol[1] |

| CAS Number | 127232-41-1[1][2] |

| Molecular Formula | C₄H₅NO₂[1][2] |

| Molecular Weight | 99.09 g/mol [1][2] |

| SMILES | C1=C(OC=N1)CO[1] |

| InChI | InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Oxazol-5-ylmethanol is paramount for its effective use in synthesis and formulation. The following table summarizes key known and predicted properties. It is important to note that while some data is experimentally derived, other values are computational predictions and should be used as a guide.

| Property | Value | Source |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Boiling Point | 212.8 °C at 760 mmHg[2] | American Elements |

| Density | 1.25 g/cm³[2] | American Elements |

| Flash Point | 82.49 °C[2] | American Elements |

| XLogP3 | -0.5[1] | PubChem (Computed) |

| Water Solubility | Soluble (predicted) | General knowledge |

| pKa | Not experimentally determined | - |

Synthesis and Purification

The synthesis of 5-substituted oxazoles is well-documented, with the Van Leusen oxazole synthesis being a prominent and versatile method.[3][4][5][6] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4][5][6] For the synthesis of Oxazol-5-ylmethanol, a protected form of glycolaldehyde would be the logical aldehyde component.

Conceptual Synthetic Workflow via Van Leusen Reaction

Sources

- 1. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Introduction: The Oxazole Moiety as a Privileged Scaffold

An In-depth Technical Guide to the Stability and Reactivity of Oxazol-5-ylmethanol

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among these, the oxazole ring—a five-membered aromatic heterocycle containing nitrogen and oxygen—stands out as a "privileged scaffold."[1] Oxazole-containing molecules are adept at forming a variety of non-covalent interactions, enabling them to bind with high affinity to a wide array of biological targets like enzymes and receptors.[1] This versatility has led to their incorporation into numerous clinical drugs and candidates for treating a spectrum of diseases, including cancer, infections, and inflammatory conditions.[1][2][3]

Oxazol-5-ylmethanol, in particular, serves as a critical and versatile building block in the synthesis of more complex, biologically active molecules. Its structure combines the stable aromatic oxazole core with a reactive primary alcohol, offering a synthetic handle for extensive functionalization. This guide provides an in-depth analysis of the stability and reactivity profile of oxazol-5-ylmethanol, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.